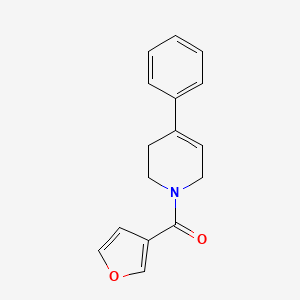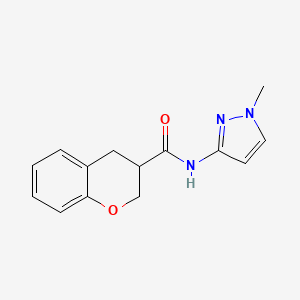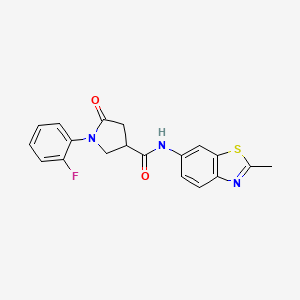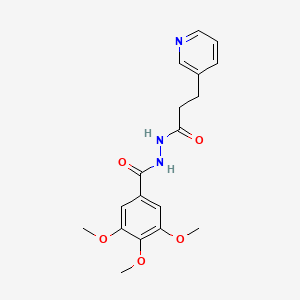
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one, also known as STO-609, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is a protein kinase that plays a crucial role in various cellular processes, including energy metabolism, autophagy, and cell proliferation. STO-609 has been widely used in scientific research to study the function and regulation of CaMKK and its downstream signaling pathways.
Mechanism of Action
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one works by selectively inhibiting the activity of CaMKK, which is a key regulator of various cellular processes. CaMKK is activated by Ca2+/calmodulin and phosphorylates downstream targets, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). Inhibition of CaMKK activity by 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one leads to the downregulation of CaMKK-dependent signaling pathways.
Biochemical and physiological effects:
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to inhibit autophagy in cancer cells, reduce insulin secretion in pancreatic beta cells, and impair mitochondrial function in skeletal muscle cells. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has also been shown to reduce glucose uptake and glycogen synthesis in muscle cells and impair exercise-induced adaptation in skeletal muscle.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one in lab experiments is its selectivity for CaMKK inhibition. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to have minimal off-target effects and does not affect the activity of other kinases or enzymes. However, one of the limitations of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one is its relatively low potency compared to other CaMKK inhibitors. This may limit its effectiveness in certain experimental settings, particularly when high levels of CaMKK inhibition are required.
Future Directions
There are several future directions for research involving 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one. One area of interest is the role of CaMKK in cancer progression and metastasis. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to inhibit autophagy in cancer cells, which may have implications for cancer therapy. Another area of interest is the role of CaMKK in metabolic disorders, such as obesity and type 2 diabetes. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been shown to reduce insulin secretion and impair glucose uptake in muscle cells, which may have implications for the development of new therapies for these conditions. Additionally, further studies are needed to investigate the long-term effects of CaMKK inhibition on cellular function and overall health.
Synthesis Methods
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one can be synthesized using a multistep synthesis method. The first step involves the reaction of 7-methyl-6-propan-2-ylchromen-2-one with imidazole in the presence of a base to form the imidazole derivative. The imidazole derivative is then reacted with chloromethyl pivalate in the presence of a base to form the final product, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one.
Scientific Research Applications
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used in various scientific research studies to investigate the role of CaMKK in different cellular processes. For example, 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used to study the regulation of autophagy in cancer cells, the role of CaMKK in insulin secretion, and the effect of CaMKK inhibition on mitochondrial function. 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has also been used in studies investigating the role of CaMKK in muscle metabolism and exercise-induced adaptation.
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)14-8-15-13(9-19-5-4-18-10-19)7-17(20)21-16(15)6-12(14)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPFDGABYUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)


![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)
